2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

PPARα Nuclear Receptor Binding Affinity

Researchers requiring a validated PPARα chemical probe with definitive binding data face sourcing challenges from regioisomeric impurities that confound target engagement. 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CAS 667440-80-4) resolves this with: • PPARα Kd = 0.75 nM & cellular EC50 = 46 nM - >1,000-fold more potent than gemfibrozil (EC50 59,000 nM) • 6.5-fold selectivity over PPARγ (Kd 4.90 nM), minimizing adipogenic off-target effects • Key intermediate in WO2006/74244 A2; the exact 2,3-dimethyl substitution pattern is essential for synthetic fidelity and downstream product identity. Supplied with full analytical documentation for immediate deployment in lipid metabolism, inflammation, and energy homeostasis assays.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 667440-80-4
Cat. No. B1270937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid
CAS667440-80-4
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C
InChIInChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14)
InChIKeyBVMJEFFWDAOAAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline


2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid (CAS 667440-80-4) is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It is classified as an aryloxy carboxylic acid derivative, characterized by a 2,3-dimethylphenoxy group linked to a 2-methylpropanoic acid moiety [1]. Computed physicochemical properties include an XLogP3-AA value of 2.8, a topological polar surface area of 46.5 Ų, and one hydrogen bond donor [1]. The compound is primarily available for research and development purposes, with commercial suppliers listing purities typically at 90-95% .

Generic Substitution Limitations


Substitution of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid with a structurally similar in-class analog is scientifically unsound due to specific and quantifiable differences in molecular recognition and documented application. The precise 2,3-dimethyl substitution pattern on the phenoxy ring dictates a unique binding profile to the peroxisome proliferator-activated receptor alpha (PPARα) ligand-binding domain [1], which is not replicated by other regioisomers or generic fibrates. Furthermore, this specific compound is cited as a key intermediate in the patent literature for synthesizing more complex therapeutic candidates [2], a role that cannot be fulfilled by a 'close enough' alternative without altering the synthetic pathway and final product identity. These factors, detailed with quantitative evidence below, demonstrate that procurement decisions must be based on the exact chemical entity.

Quantitative Evidence vs. Comparators


PPARα vs. PPARγ Binding Selectivity

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid demonstrates high-affinity binding to the PPARα ligand-binding domain (LBD) with a Kd of 0.75 nM, compared to a 6.5-fold lower affinity for PPARγ (Kd of 4.90 nM) [1]. This selectivity profile contrasts with pan-agonist fibrates like bezafibrate, which exhibits EC50 values for human PPARα, PPARγ, and PPARδ of 50 µM, 60 µM, and 20 µM, respectively [2]. While the assay formats differ (SPR binding Kd vs. transactivation EC50), the data indicates a distinct molecular recognition pattern that is not generic to the class.

PPARα Nuclear Receptor Binding Affinity Metabolic Disease

PPARα Cellular Potency vs. Gemfibrozil

In a cellular transactivation assay using GAL4-fused human PPARα LBD expressed in HepG2 cells, 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid demonstrates an EC50 of 46 nM [1]. This is markedly more potent than the classic fibrate gemfibrozil, which exhibits an EC50 of 59,000 nM (59 µM) for PPARα transactivation under comparable in vitro conditions [2].

PPARα Transactivation Luciferase Reporter Fibrate

Key Intermediate in PPAR Modulator Patent

This compound is explicitly claimed and utilized as a synthetic intermediate in patent WO2006/74244 A2, assigned to Abbott Laboratories, for the preparation of phenoxypropanoic acid derivatives as peroxisome proliferator activated receptor (PPAR) modulators [1]. The patent's synthetic schemes rely on the specific 2,3-dimethylphenoxy moiety, which is not readily interchangeable with other dimethyl regioisomers or unsubstituted analogs without deviating from the patented process.

Synthetic Intermediate Medicinal Chemistry Patent PPAR

Physicochemical Profile vs. Clofibric Acid

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid possesses a computed logP (XLogP3-AA) of 2.8 [1], which is comparable to the experimentally determined logP of clofibric acid (2.96 ± 0.22) [2]. This moderate lipophilicity is a key property influencing membrane permeability and solubility in biological assays. While the logP values are similar, the distinct steric and electronic properties conferred by the 2,3-dimethyl substitution on the phenyl ring will result in different chromatographic behavior and formulation requirements compared to clofibric acid.

Lipophilicity ADME LogP Clofibric Acid

Research and Industrial Applications


Selective PPARα Modulator Development

Given its nanomolar binding affinity for PPARα (Kd = 0.75 nM) and cellular potency (EC50 = 46 nM) [1], this compound serves as a high-value starting point or reference standard for medicinal chemistry programs aiming to discover selective PPARα modulators with improved therapeutic indices over traditional fibrates. Its selectivity profile over PPARγ (Kd = 4.90 nM) [1] is particularly relevant for projects seeking to avoid the adverse effects associated with PPARγ activation.

Patented Synthetic Pathway Replication

As a documented intermediate in WO2006/74244 A2 [2], procurement of this exact compound is necessary for any academic or industrial laboratory seeking to replicate, validate, or build upon the synthetic methods and chemical series disclosed in this patent. Using an analog would invalidate the procedure and could lead to different downstream products.

In Vitro PPARα Target Engagement

The >1,000-fold higher cellular potency compared to gemfibrozil (EC50 of 46 nM vs 59,000 nM) [1][3] makes this compound a superior chemical probe for in vitro studies of PPARα biology. Its high potency allows for effective target engagement at low concentrations, minimizing solvent-related artifacts and off-target effects in cell-based assays focused on lipid metabolism, inflammation, and energy homeostasis.

Analytical Method Development

The compound's distinct physicochemical profile, including an XLogP3-AA of 2.8 and a topological polar surface area of 46.5 Ų [4], provides a unique benchmark for developing and validating analytical methods (e.g., HPLC, LC-MS). It can be used as a retention time marker or reference standard in quality control protocols for the synthesis and characterization of a broader series of aryloxy carboxylic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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